

# In-Depth Technical Guide: H-Orn(Boc)-OMe.HCl (CAS: 2480-96-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **H-Orn(Boc)-OMe.HCl**

Cat. No.: **B613351**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **H-Orn(Boc)-OMe.HCl**, a key building block in synthetic chemistry, particularly for peptide synthesis and drug development. This document consolidates critical data, experimental protocols, and logical workflows to support its application in a research and development setting.

## Core Compound Data

**H-Orn(Boc)-OMe.HCl**, with the CAS number 2480-96-8, is the hydrochloride salt of the methyl ester of L-ornithine, where the side-chain (delta) amino group is protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for the selective participation of the alpha-amino group in peptide bond formation.

## Physicochemical Properties

The following table summarizes the key quantitative data for **H-Orn(Boc)-OMe.HCl**, compiled from various suppliers.

| Property            | Value                           | Reference(s)                                                                    |
|---------------------|---------------------------------|---------------------------------------------------------------------------------|
| CAS Number          | 2480-96-8                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula   | <chem>C11H23ClN2O4</chem>       | <a href="#">[1]</a> <a href="#">[3]</a>                                         |
| Molecular Weight    | 282.76 g/mol                    | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| Appearance          | White to off-white solid/powder | <a href="#">[3]</a> <a href="#">[5]</a>                                         |
| Melting Point       | 154-155 °C                      | <a href="#">[5]</a>                                                             |
| Purity              | ≥95% to ≥98%                    | <a href="#">[4]</a>                                                             |
| Storage Temperature | 2-8°C, Inert atmosphere         | <a href="#">[5]</a>                                                             |

## Safety and Handling

**H-Orn(Boc)-OMe.HCl** is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[\[6\]](#) Work should be conducted in a well-ventilated area or a fume hood.[\[7\]](#)

### Hazard Statements:

- May be harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

### Precautionary Statements:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Wear protective gloves/eye protection/face protection.

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Experimental Protocols

While specific published protocols detailing the use of **H-Orn(Boc)-OMe.HCl** are not readily available, the following are detailed, generalized methodologies for its primary applications in solution-phase peptide synthesis.

### Peptide Coupling Reaction

This protocol outlines the formation of a dipeptide by coupling an N-terminally protected amino acid (e.g., Boc-AA-OH) with **H-Orn(Boc)-OMe.HCl**. A common coupling agent used is dicyclohexylcarbodiimide (DCC).

Materials:

- **H-Orn(Boc)-OMe.HCl**
- N-Boc-protected amino acid (Boc-AA-OH)
- Dicyclohexylcarbodiimide (DCC)
- N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
- Anhydrous Chloroform ( $\text{CHCl}_3$ ) or Dichloromethane (DCM)
- 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated Sodium Chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Neutralization: Dissolve **H-Orn(Boc)-OMe.HCl** (1.0 equivalent) in anhydrous  $\text{CHCl}_3$  or DCM. Cool the solution to 0°C in an ice bath.

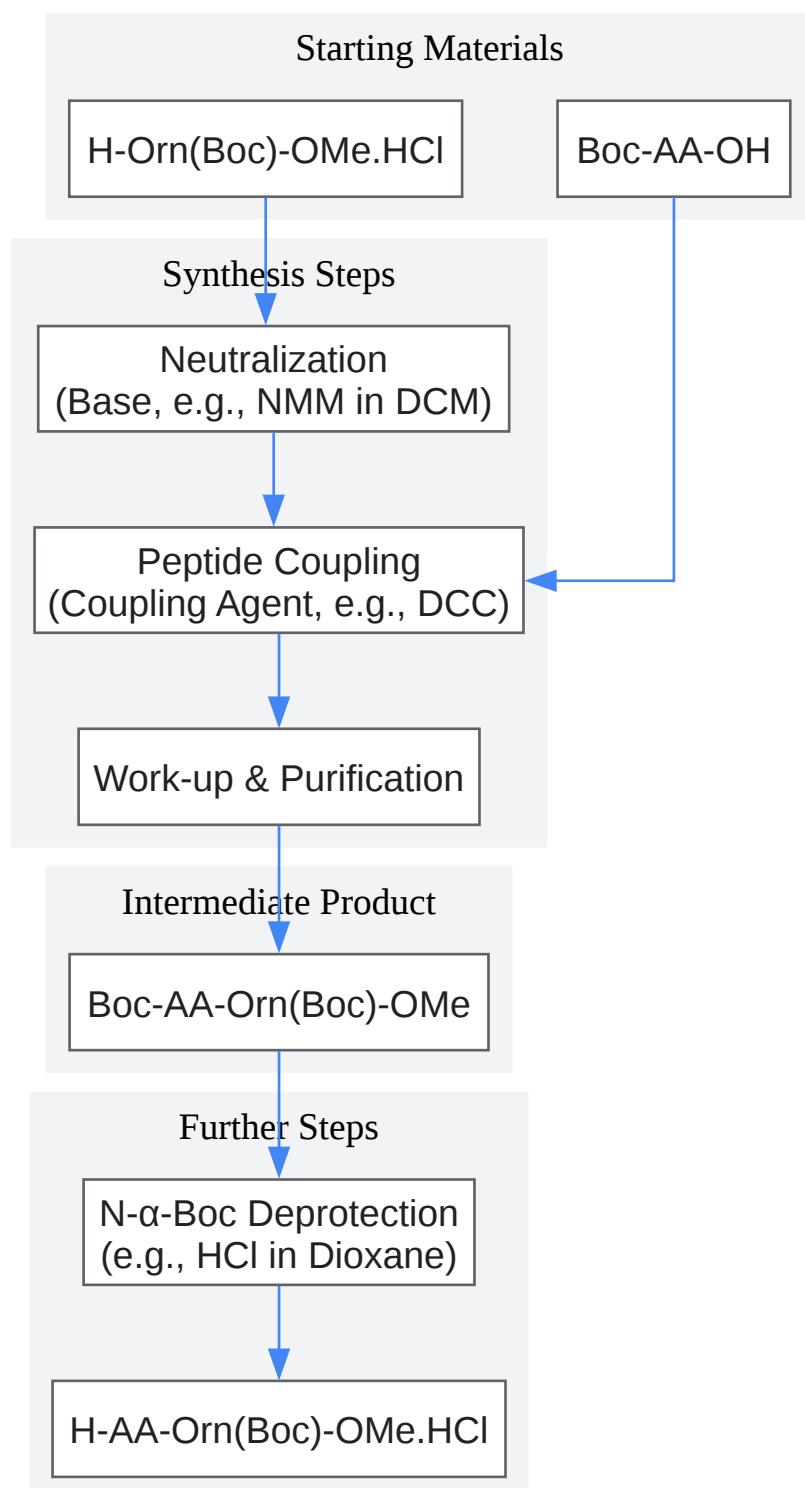
- Add N-methylmorpholine (NMM) or DIPEA (1.1 equivalents) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir the reaction mixture at 0°C for 15-20 minutes.
- Activation: In a separate flask, dissolve the N-Boc-protected amino acid (Boc-AA-OH) (1.0 equivalent) in anhydrous CHCl<sub>3</sub> or DCM.
- Coupling: Add the solution of the activated N-Boc-amino acid to the solution containing the free amine of ornithine methyl ester at 0°C.
- Add a solution of DCC (1.1 equivalents) in CHCl<sub>3</sub> or DCM to the reaction mixture with stirring.
- Allow the reaction to slowly warm to room temperature and stir for 24-36 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
- Work-up: Filter the reaction mixture to remove the precipitated DCU.
- Wash the filtrate sequentially with 5% NaHCO<sub>3</sub> solution and saturated NaCl solution.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude Boc-dipeptide methyl ester.
- Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., chloroform/petroleum ether) or by silica gel column chromatography.

## N- $\alpha$ -Boc Deprotection

This protocol describes the removal of the temporary N-terminal Boc protecting group from the newly synthesized dipeptide, preparing it for further chain elongation.

### Materials:

- Boc-protected peptide methyl ester
- 4M HCl in 1,4-Dioxane
- Anhydrous Diethyl Ether

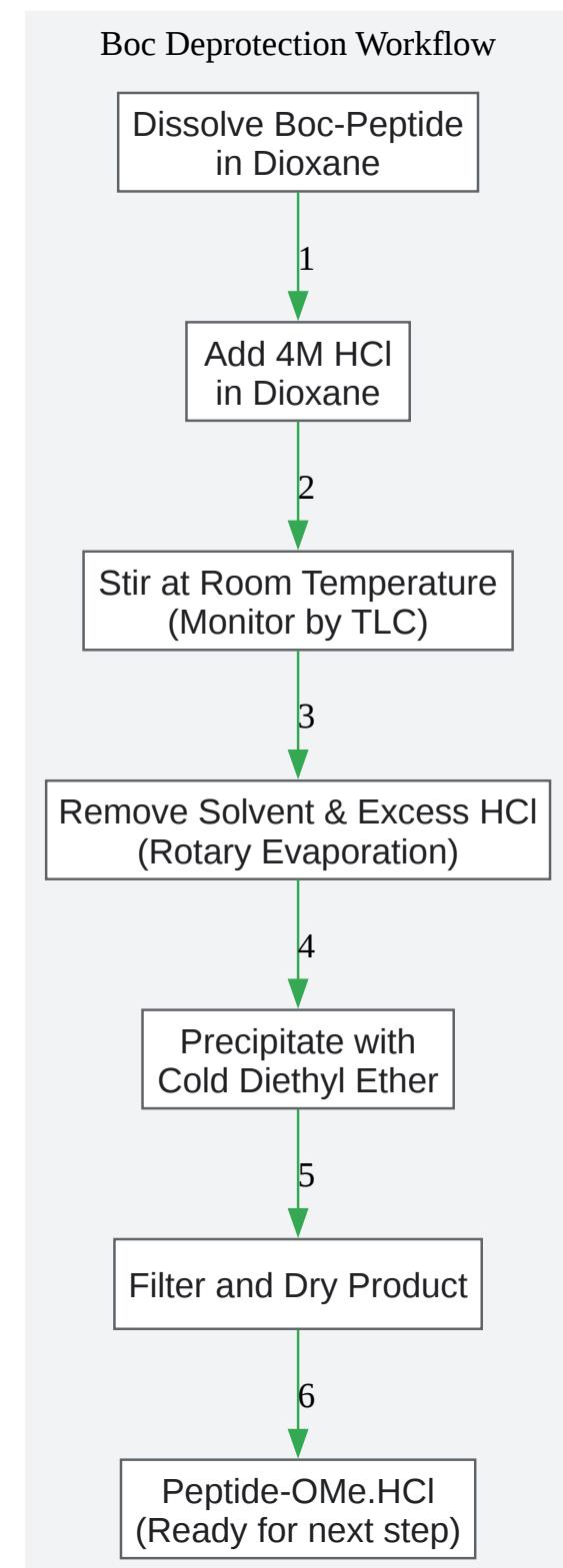

**Procedure:**

- Deprotection Reaction: Dissolve the Boc-protected peptide methyl ester in a minimal amount of 1,4-dioxane.
- To this solution, add a 5-10 fold excess of 4M HCl in 1,4-dioxane.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The deprotection is typically complete within 30 minutes to 4 hours.  
[\[8\]](#)
- Isolation: Upon completion, the deprotected peptide hydrochloride salt may precipitate from the solution.
- The solvent and excess HCl are removed under reduced pressure (rotary evaporation).
- Add cold, anhydrous diethyl ether to the residue to induce or complete precipitation.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting peptide methyl ester hydrochloride is often used in the next coupling step without further purification.

## Mandatory Visualizations

## General Workflow for Dipeptide Synthesis

The following diagram illustrates the logical steps for a solution-phase synthesis of a dipeptide using **H-Orn(Boc)-OMe.HCl**.




[Click to download full resolution via product page](#)

Caption: Solution-phase synthesis workflow for a dipeptide.

## Logical Flow of Boc Deprotection

This diagram outlines the key stages of the acid-catalyzed removal of the N-terminal Boc protecting group.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for Boc deprotection.

## Applications in Research and Drug Development

**H-Orn(Boc)-OMe.HCl** serves as a crucial building block in the synthesis of peptides and peptidomimetics.<sup>[11]</sup> The ornithine residue, with its side-chain amino group, is a common feature in many biologically active peptides, including some antibiotics and hormones. The ability to incorporate ornithine into a peptide sequence in a controlled manner is essential for:

- Structure-Activity Relationship (SAR) Studies: By substituting other amino acids with ornithine, researchers can probe the role of charge and chain length on the biological activity of a peptide.
- Development of Novel Therapeutics: Ornithine-containing peptides are being investigated for various therapeutic applications. The side-chain amino group can also be a site for further modification, such as pegylation or conjugation to other molecules to improve pharmacokinetic properties.<sup>[11]</sup>
- Synthesis of Complex Natural Products: Many natural products with interesting biological activities contain ornithine or ornithine-derived moieties.

In conclusion, **H-Orn(Boc)-OMe.HCl** is a valuable and versatile reagent for chemical synthesis. Its well-defined structure and the orthogonal protection strategy it employs make it an indispensable tool for researchers in peptide chemistry and the broader field of drug discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. H-ORN(BOC)-OME HCL | 2480-96-8 [chemicalbook.com]
- 2. 2480-96-8|H-Orn(Boc)-OMe.HCl|BLD Pharm [bldpharm.com]
- 3. H-ORN(BOC)-OME HCL CAS:2480-96-8, CasNo.2480-96-8 Hebei Sankai Chemical Technology Co., Ltd China (Mainland) [sankai.lookchem.com]
- 4. chemuniverse.com [chemuniverse.com]

- 5. H-ORN(BOC)-OME HCL price,buy H-ORN(BOC)-OME HCL - chemicalbook [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: H-Orn(Boc)-OMe.HCl (CAS: 2480-96-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613351#h-orn-boc-ome-hcl-cas-number-2480-96-8]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)